6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1260386-49-9
VCID: VC2873520
InChI: InChI=1S/C9H7N3/c1-6-2-3-8-7(4-10)5-11-9(8)12-6/h2-3,5H,1H3,(H,11,12)
SMILES: CC1=NC2=C(C=C1)C(=CN2)C#N
Molecular Formula: C9H7N3
Molecular Weight: 157.17 g/mol

6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

CAS No.: 1260386-49-9

Cat. No.: VC2873520

Molecular Formula: C9H7N3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile - 1260386-49-9

Specification

CAS No. 1260386-49-9
Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
IUPAC Name 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Standard InChI InChI=1S/C9H7N3/c1-6-2-3-8-7(4-10)5-11-9(8)12-6/h2-3,5H,1H3,(H,11,12)
Standard InChI Key SGOHUDAELXBGSZ-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)C(=CN2)C#N
Canonical SMILES CC1=NC2=C(C=C1)C(=CN2)C#N

Introduction

Chemical Structure and Properties

Structural Characteristics

The core structure of 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile consists of a pyrrole ring fused with a pyridine ring, forming the characteristic 7-azaindole skeleton. The compound has three key structural features:

  • The pyrrolo[2,3-b]pyridine bicyclic system with a nitrogen atom at position 7 of the indole numbering system

  • A methyl group at position 6 of the pyridine ring

  • A nitrile group (-C≡N) at position 3 of the pyrrole ring

Physical and Chemical Properties

While specific experimental data for 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is limited, properties can be estimated based on structurally related compounds such as 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . Table 1 presents the estimated physicochemical properties of the compound.

Table 1: Estimated Physicochemical Properties of 6-Methyl-1H-Pyrrolo[2,3-b]Pyridine-3-Carbonitrile

PropertyValueBasis for Estimation
Molecular FormulaC₉H₇N₃Structure analysis
Molecular Weight157.18 g/molCalculated from formula
Physical StateCrystalline solidSimilar pyrrolo[2,3-b]pyridine derivatives
Approximate Density1.3-1.4 g/cm³Based on related compound
LogP~1.5-2.0Estimated from structure
Hydrogen Bond Donors1 (N-H)Structure analysis
Hydrogen Bond Acceptors3 (2 ring N, 1 nitrile N)Structure analysis

The compound likely exhibits characteristic spectroscopic properties, including IR absorption for the nitrile group (approximately 2200-2240 cm⁻¹) and N-H stretching (approximately 3300-3500 cm⁻¹).

Reactivity Profile

The reactive sites in 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile include:

  • The nitrile group at position 3, which can undergo hydrolysis, reduction, or nucleophilic addition reactions

  • The pyrrole N-H, which can participate in N-substitution reactions

  • The methyl group at position 6, which can serve as a site for further functionalization

  • The aromatic system, which can undergo electrophilic aromatic substitution, although reactivity will be influenced by the existing substituents

Synthesis Methods

General Synthetic Approaches

The synthesis of pyrrolo[2,3-b]pyridine derivatives has been extensively studied, and several methods could be adapted for the preparation of 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. The search results highlight multiple synthetic pathways that could be relevant.

Cyclocondensation Reactions

One effective approach involves cyclocondensation reactions of appropriately substituted 2-amino-pyrrole-3-carbonitrile derivatives with active methylene compounds. As described in the literature, this method has been successfully applied to synthesize various pyrrolo[2,3-b]pyridine derivatives:

"A cyclo condensation reaction is an effective method for a two-component reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds in acetic acid and catalytic hydrochloric acid to produce new substituted 1H-pyrrolo[2,3-b]pyridine..."

This approach could be adapted for the synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile by using appropriate starting materials that would introduce the methyl group at position 6 during the cyclization process.

Reaction with Arylidenemalononitriles

Another promising synthetic route involves the reaction of 2-amino-pyrrole derivatives with arylidenemalononitriles:

"Pyrrolopyridine synthesis by reacting of 2-amino-pyrrole-3-carbonitrile with 2-arylidenemalononitriles as one of the key components became very demanding since it enables..."

This methodology has been reported to yield pyrrolopyridine derivatives in excellent yields (87-91%) and could potentially be modified to introduce the desired substitution pattern.

Proposed Mechanism for Pyrrolo[2,3-b]pyridine Formation

Based on the literature, a plausible mechanism for the formation of pyrrolo[2,3-b]pyridine derivatives involves:

  • Initial formation of a C=N bond

  • Nucleophilic attack by the amino nitrogen of the pyrrole on an electrophilic carbonyl carbon

  • Subsequent proton transfer and dehydration steps

  • Cyclization involving the cyano group to yield the target pyrrolopyridine structure

Table 2: Comparison of Synthetic Methods for Pyrrolo[2,3-b]pyridine Derivatives

MethodStarting MaterialsReaction ConditionsAdvantagesLimitationsReference
Cyclocondensation2-amino-pyrrole-3-carbonitrile derivatives with active methylene compoundsAcetic acid, catalytic HCl, refluxOne-pot reactionRegioselectivity challenges
Reaction with arylidenemalononitriles2-amino-pyrrole derivatives and 2-arylidenemalononitrilesEthanol, piperidineHigh yields (87-91%)Requires specific starting materials
Other methods for similar compoundsVarious pyrrole precursorsVarious conditionsVersatilityMulti-step processes

Biological Significance

General Bioactivity of Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine core structure appears in numerous biologically active compounds, making 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile a potentially significant compound for medicinal chemistry. The literature highlights several important biological activities associated with this heterocyclic scaffold:

"The pyrrolopryridines are present in the molecular structure of various biologically active compounds such as vemurafenib, pexidartinib, Plexxikon, Genentech famitinib, peficitinib, Antalarmin, etc."

Structure-Activity Relationships

The biological activity of pyrrolo[2,3-b]pyridine derivatives is influenced by the nature and position of substituents. The presence of electron-donating groups (such as the methyl at position 6) and electron-withdrawing groups (such as the nitrile at position 3) can significantly affect the compound's biological profile:

"...the presence of both electron-withdrawing groups such as Cl and poly-phenolic as well as the EDGs such as OCH3 is the key factors to expose the activity of the molecule..."

This suggests that the specific substitution pattern in 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile may confer unique biological properties.

Compound ClassStructural FeaturesReported Biological ActivitiesReference
Pyrrolo[2,3-b]pyridine derivativesVarious substitution patternsAnticancer, antiviral, anti-diabetic, anti-inflammatory
Pyrrolo[2,3-d]pyrimidine derivativesPyrimidine ring instead of pyridineAnticancer, antiviral, antifolates, antitumor, anti-inflammatory, antifungal, antiallergic
Nitrile-containing heterocyclesNitrile group at various positionsEnzyme inhibition, anticancer

Research Applications

Role as a Synthetic Intermediate

The nitrile functionality in 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile makes it a versatile intermediate for the synthesis of other biologically relevant compounds. The nitrile group can be transformed into:

  • Carboxylic acids through hydrolysis

  • Amides through partial hydrolysis

  • Amines through reduction

  • Various heterocyclic systems through cycloaddition reactions

These transformations could generate libraries of compounds with diverse biological activities.

Structure-Based Drug Design

The well-defined structure of 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, with specific substitution patterns and potential hydrogen bonding sites, makes it a candidate for structure-based drug design efforts. The compound could serve as a scaffold for the development of more complex molecules with enhanced potency and selectivity for specific biological targets.

Current Research Trends

Current research on pyrrolo[2,3-b]pyridine derivatives focuses on:

  • Development of more efficient synthetic methodologies

  • Exploration of structure-activity relationships to optimize biological activities

  • Investigation of specific mechanisms of action

  • Application in combination therapies

The synthesis of new pyrrolo[2,3-b]pyridine derivatives continues to be an active area of research, as highlighted by recent publications:

"About 15 new compounds that can be used as organic and medicinal research substrates were synthesized."

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